molecular formula C25H42O4 B14276501 2-Hydroxy-3-phenoxypropyl hexadecanoate CAS No. 138886-08-5

2-Hydroxy-3-phenoxypropyl hexadecanoate

Cat. No.: B14276501
CAS No.: 138886-08-5
M. Wt: 406.6 g/mol
InChI Key: ZBJDIIRDJCSMSD-UHFFFAOYSA-N
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Description

2-Hydroxy-3-phenoxypropyl hexadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group, a phenoxy group, and a long-chain fatty acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-phenoxypropyl hexadecanoate typically involves the esterification of hexadecanoic acid (palmitic acid) with 2-Hydroxy-3-phenoxypropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized catalysts can also enhance the reaction rate and yield. After the reaction, the product is typically purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-phenoxypropyl hexadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include ketones or aldehydes, depending on the specific conditions.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted phenoxy derivatives.

Scientific Research Applications

2-Hydroxy-3-phenoxypropyl hexadecanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-phenoxypropyl hexadecanoate involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-phenoxypropyl acrylate
  • 2-Hydroxy-3-phenoxypropyl methacrylate
  • 2-Hydroxy-3-phenoxypropyl acetate

Uniqueness

2-Hydroxy-3-phenoxypropyl hexadecanoate is unique due to its long-chain fatty acid ester, which imparts distinct physicochemical properties. This makes it particularly suitable for applications in drug delivery and cosmetics, where long-chain esters are often preferred for their stability and compatibility with biological systems.

Properties

CAS No.

138886-08-5

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

IUPAC Name

(2-hydroxy-3-phenoxypropyl) hexadecanoate

InChI

InChI=1S/C25H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(27)29-22-23(26)21-28-24-18-15-14-16-19-24/h14-16,18-19,23,26H,2-13,17,20-22H2,1H3

InChI Key

ZBJDIIRDJCSMSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC1=CC=CC=C1)O

Origin of Product

United States

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